molecular formula C25H26BF4N B8136275 9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate

9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate

Cat. No.: B8136275
M. Wt: 427.3 g/mol
InChI Key: UCBSHEKJRRAYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is an acridinium-based compound with a mesityl group and three methyl groups attached to the acridinium core. This compound is often used in photoredox catalysis due to its ability to mediate various chemical transformations through photoinduced electron transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate typically involves the reaction of 9-mesityl-2,7,10-trimethylacridine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted at low temperatures to control the reaction rate.

    Substitution Reactions: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Mechanism of Action

The mechanism of action of 9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate involves photoinduced electron transfer. When exposed to light, the compound absorbs photons and reaches an excited state. This excited state facilitates the transfer of electrons to or from other molecules, enabling various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate is unique due to its specific combination of substituents and counterion, which confer distinct photophysical and chemical properties. Its ability to mediate a wide range of photoredox reactions makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

2,7,10-trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N.BF4/c1-15-7-9-22-20(13-15)25(24-18(4)11-17(3)12-19(24)5)21-14-16(2)8-10-23(21)26(22)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBSHEKJRRAYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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